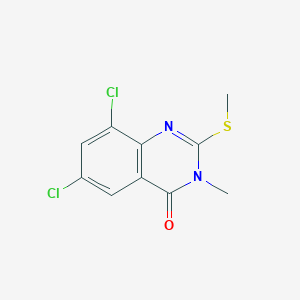

6,8-dichloro-3-methyl-2-(methylthio)-4(3H)-quinazolinone

Description

Properties

IUPAC Name |

6,8-dichloro-3-methyl-2-methylsulfanylquinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2OS/c1-14-9(15)6-3-5(11)4-7(12)8(6)13-10(14)16-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPHQBFOLWKBLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C(=CC(=C2)Cl)Cl)N=C1SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101201806 | |

| Record name | 6,8-Dichloro-3-methyl-2-(methylthio)-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101201806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020242-99-2 | |

| Record name | 6,8-Dichloro-3-methyl-2-(methylthio)-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020242-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-Dichloro-3-methyl-2-(methylthio)-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101201806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-3-methyl-2-(methylthio)-4(3H)-quinazolinone typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6,8-dichloroquinazoline and methylthiol.

Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a suitable solvent like ethanol or methanol.

Catalysts: Catalysts such as acids or bases may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6,8-dichloro-3-methyl-2-(methylthio)-4(3H)-quinazolinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Anticancer Properties

Research indicates that quinazolinone derivatives, including 6,8-dichloro-3-methyl-2-(methylthio)-4(3H)-quinazolinone, exhibit substantial cytotoxicity against several cancer cell lines. A systematic study assessed the cytotoxic effects of various quinazolinone derivatives on human cancer cell lines such as MCF-7 (breast cancer), PC3 (prostate cancer), and HT-29 (colon cancer). The results demonstrated that certain derivatives displayed IC50 values ranging from 10 to 12 μM, indicating potent anticancer activity.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| A3 | PC3 | 10 |

| A5 | MCF-7 | 10 |

| A6 | HT-29 | 12 |

This data underscores the potential of these compounds in developing effective anticancer therapies.

Antioxidant Activity

The antioxidant properties of this compound have also been evaluated. In studies utilizing the DPPH radical scavenging assay, various synthesized quinazolinone derivatives exhibited moderate antioxidant activity. Although specific data for this compound was not detailed, related compounds showed inhibition rates up to 41% at higher concentrations (400 µg/mL).

| Compound | DPPH Inhibition (%) at 400 µg/mL |

|---|---|

| Compound A | 16.88 |

| Compound B | 41.16 |

These findings suggest that while these compounds possess antioxidant capabilities, further optimization may be necessary to enhance their efficacy.

Antimicrobial Effects

Quinazolinones are recognized for their antibacterial and antifungal properties. Research has highlighted the effectiveness of these compounds against various microbial strains, indicating their potential as new antimicrobial agents. The structural characteristics of quinazolinones significantly influence their interaction with microbial targets.

Study 1: Cytotoxicity Assessment

A detailed investigation evaluated the cytotoxic effects of a series of quinazolinone derivatives on different cancer cell lines using an MTT assay. The study found that specific compounds exhibited remarkable cytotoxicity against targeted cell lines, showcasing their potential for anticancer applications.

Study 2: Antioxidant Evaluation

Another study focused on assessing the antioxidant capabilities of synthesized quinazolinone derivatives through DPPH radical scavenging assays. The varying degrees of activity observed suggest a promising avenue for further research into enhancing the antioxidant properties of these compounds.

Mechanism of Action

The mechanism of action of 6,8-dichloro-3-methyl-2-(methylthio)-4(3H)-quinazolinone depends on its specific biological target. In general, quinazolinone derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Group Variations

6,8-Disubstituted Quinazolinones

- 6,8-Dibromo Derivatives: Compounds like 6,8-dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone () exhibit anti-inflammatory and analgesic activities. Bromine atoms, being bulkier and more polarizable than chlorine, enhance lipophilicity and may improve membrane permeability but also increase metabolic susceptibility.

- 6,8-Bis(4-methoxyphenyl) Derivatives : Compounds such as 6,8-bis(4-methoxyphenyl)-2-phenyl-4-(phenylethynyl)quinazoline () feature aryl substituents that extend π-conjugation, improving photophysical properties for applications in materials science. The target compound’s methylthio group lacks such conjugation, prioritizing bioactivity over luminescence .

Positional Isomerism

- The 6,8-dichloro configuration in the target compound may offer superior steric alignment for binding to enzymes like cyclooxygenase (COX) in anti-inflammatory applications .

3-Substituted Derivatives

- 3-(Oxadiazolylmethyl) Derivatives: Compounds like 6,8-dibromo-2-methyl-3-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]-4(3H)-quinazolinone () introduce rigid heterocyclic moieties that enhance metabolic stability. The target compound’s 3-methyl group simplifies synthesis but may reduce selectivity in target binding compared to bulkier substituents .

Anti-inflammatory Activity

- 2-Phenyl-3-Benzothiazolyl Derivatives: Laddha et al. () synthesized 6,8-disubstituted quinazolinones with benzothiazole moieties, showing potent COX-2 inhibition (IC₅₀ ~ 0.8–1.2 µM). The target compound’s methylthio group may modulate COX-2 affinity differently, though direct activity data are pending .

- 6,8-Dibromo Analogs : These derivatives demonstrated 65–75% inhibition of carrageenan-induced paw edema in rats at 50 mg/kg, comparable to diclofenac. Chloro substituents in the target compound may enhance metabolic stability but require in vivo validation .

Antifungal Activity

- 7-Chloro Derivatives: UR-9825 (), a 7-chloro-3-triazolylpropyl quinazolinone, exhibited superior in vitro activity against Candida spp. (MIC₉₀ = 0.12 µg/mL) compared to fluconazole. The target compound’s 6,8-dichloro configuration may target different fungal enzymes, such as lanosterol demethylase, but lacks the triazole moiety critical for azole antifungal activity .

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : The methylthio group may undergo oxidative metabolism to sulfoxide/sulfone metabolites, whereas brominated analogs face slower debromination pathways .

Biological Activity

6,8-Dichloro-3-methyl-2-(methylthio)-4(3H)-quinazolinone is a member of the quinazolinone family, which is recognized for its diverse biological activities. This compound's structure, featuring dichloro and methylthio substitutions, suggests potential interactions with various biological targets. This article reviews the biological activities associated with this compound, including anticancer, antibacterial, and anti-inflammatory effects.

- Molecular Formula : C10H8Cl2N2OS

- Molecular Weight : 291.15 g/mol

- IUPAC Name : this compound

- CAS Number : 1171486-58-0

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a study evaluated several quinazolinone-thiazole hybrids and found that certain compounds demonstrated IC50 values as low as 10 μM against prostate cancer (PC3) and breast cancer (MCF-7) cell lines. The compound A3 in this study showed a dose-dependent inhibition of cell growth, underscoring the potential of quinazolinone derivatives in cancer therapy .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| A3 | PC3 | 10 |

| A3 | MCF-7 | 10 |

| A3 | HT-29 | 12 |

Antibacterial Activity

Quinazolinones have also been explored for their antibacterial properties. A study highlighted the efficacy of various quinazolinone derivatives against methicillin-resistant Staphylococcus aureus (MRSA). Compounds were shown to synergize with existing antibiotics, enhancing their bactericidal effects. The mechanism involves binding to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis .

Anti-inflammatory Effects

The anti-inflammatory potential of quinazolinones has been documented in several studies. The compounds are believed to inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation. This activity is particularly relevant for conditions like arthritis and other inflammatory diseases .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- Inhibition of Kinases : Many quinazolinones act as kinase inhibitors, disrupting signaling pathways essential for cancer cell proliferation.

- Antimicrobial Mechanisms : By targeting PBPs, these compounds can interfere with bacterial cell wall integrity.

- Cytokine Modulation : Quinazolinones may alter the expression of cytokines involved in inflammatory responses.

Case Studies

- Cytotoxicity Study : A comprehensive evaluation of various quinazolinones showed that modifications at the 6 and 8 positions significantly influenced cytotoxicity against cancer cells. The study concluded that structural variations could lead to enhanced activity against specific tumor types .

- Synergistic Effects with Antibiotics : In vivo studies demonstrated that combining quinazolinones with beta-lactam antibiotics resulted in improved efficacy against MRSA infections, suggesting a promising avenue for treating resistant bacterial strains .

Q & A

Q. What synthetic routes are recommended for preparing 6,8-dichloro-3-methyl-2-(methylthio)-4(3H)-quinazolinone, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of halogenated quinazolinones typically involves cyclization of substituted anthranilic acid derivatives or nucleophilic substitution on pre-formed quinazolinone scaffolds. For example, Laddha et al. synthesized 6,8-dibromo analogs by reacting substituted benzothiazole precursors with anthranilic acid derivatives under reflux conditions in dried acetone, using K₂CO₃ as a base . Optimization includes adjusting solvent polarity (e.g., ethanol-water mixtures for recrystallization) and reaction time (6–8 hours) to improve yields. Halogenation at positions 6 and 8 can be achieved using PCl₅ or SOCl₂ under controlled temperatures (70–80°C) .

Q. Which analytical techniques are critical for characterizing quinazolinone derivatives?

- Methodological Answer : Elemental analysis (C, H, N) confirms stoichiometry, while spectral methods like ¹H/¹³C NMR and IR are essential for structural validation. For instance, IR absorption at ~1680 cm⁻¹ confirms the C=O stretch of the quinazolinone core . Mass spectrometry (ESI-MS) provides molecular ion peaks, and X-ray crystallography resolves substituent positioning, as demonstrated for 2-phenyl-3-benzothiazolyl analogs . Purity assessment via HPLC (C18 columns, acetonitrile/water mobile phase) is recommended .

Q. How should researchers design initial biological screening assays for anti-inflammatory activity?

- Methodological Answer : Use carrageenan-induced rat paw edema models at a dose of 50 mg/kg (oral/intraperitoneal) to evaluate acute anti-inflammatory activity, with percentage inhibition calculated relative to controls like indomethacin . Parallel COX-1/COX-2 enzyme inhibition assays (colorimetric kits) at 10 µM concentrations help identify selectivity. For antimicrobial screening, follow CLSI guidelines using Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined via broth microdilution .

Advanced Research Questions

Q. How can researchers resolve contradictions in COX-1/COX-2 inhibitory data across quinazolinone derivatives?

- Methodological Answer : Discrepancies may arise from substituent electronic effects or assay conditions. For example, 3e (4-methoxybenzothiazolyl) showed COX-2 selectivity due to methoxy’s electron-donating nature enhancing hydrogen bonding with the enzyme’s active site . To validate, perform molecular docking (AutoDock Vina) and MD simulations (AMBER) to compare binding affinities. Additionally, use isoform-specific inhibitors (e.g., celecoxib for COX-2) in competitive assays to confirm target engagement .

Q. What strategies improve selectivity of quinazolinones toward specific biological targets?

- Methodological Answer :

- Substituent Engineering : Electron-withdrawing groups (e.g., Cl at C6/C8) enhance antimicrobial activity by increasing lipophilicity, while bulky groups (e.g., 4,6-dimethylbenzothiazolyl) reduce ulcerogenic effects by minimizing gastric H⁺/K⁺-ATPase interaction .

- Prodrug Design : Esterification of the 3-methyl group (e.g., ethyl chloroacetate coupling) improves bioavailability, as seen in 3-(ethoxycarbonylmethyl) derivatives .

- Selective Functionalization : Introducing sulfonamide or morpholino groups at C2/C3 increases kinase or protease inhibition, as demonstrated in analogs with IC₅₀ values <10 µM .

Q. How can SAR studies guide the optimization of antimicrobial activity in dichlorinated quinazolinones?

- Methodological Answer : Structure-Activity Relationship (SAR) analysis of 6,8-dihalogenated derivatives reveals:

| Substituent Position | Effect on Activity | Example Data |

|---|---|---|

| C2 (methylthio) | Enhances Gram-⁺ activity | MIC = 8 µg/mL (vs. S. aureus) |

| C3 (methyl) | Reduces cytotoxicity | IC₅₀ >100 µM (HEK293 cells) |

| C6/C8 (Cl) | Broadens antifungal spectrum | Zone of inhibition = 18 mm (vs. C. albicans) |

| Prioritize combinatorial libraries with C2 thiomethyl and C6/C8 halogens, screened via high-throughput microplate assays . |

Data Contradiction Analysis

Q. Why do some quinazolinones exhibit strong in vitro activity but poor in vivo efficacy?

- Methodological Answer : Discrepancies may stem from poor pharmacokinetics (e.g., rapid hepatic metabolism of 3-methyl groups) or insufficient tissue penetration. Address this by:

- Pharmacokinetic Profiling : Measure plasma half-life (LC-MS/MS) and logP values (shake-flask method) to optimize lipophilicity (ideal logP = 2–3) .

- Formulation Adjustments : Use nanoemulsions or cyclodextrin complexes to enhance solubility, as applied to 6,7-dimethoxy analogs .

- Metabolic Stability Assays : Incubate compounds with liver microsomes (human/rat) to identify vulnerable sites for deuterium/halogen substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.